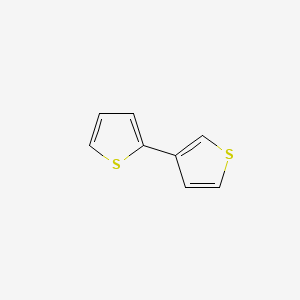

2,3'-Bithiophene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-thiophen-3-ylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6S2/c1-2-8(10-4-1)7-3-5-9-6-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILQGHVXNYGLZSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50178788 | |

| Record name | 2,3'-Bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2404-89-9 | |

| Record name | 2,3'-Bithiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002404899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3'-Bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2,3 Bithiophene

Established Synthetic Routes for 2,3'-Bithiophene Core

The construction of the this compound core can be achieved through several established synthetic routes. These methods offer versatility in terms of starting materials and the potential for introducing a variety of substituents.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are widely employed in the synthesis of bi- and polythiophenes. These reactions typically involve the coupling of a thiophene (B33073) halide or triflate with a thiophene organometallic reagent.

The Suzuki coupling reaction, which involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, is a popular method for synthesizing bithiophenes. A series of 2,3-diarylbenzo[b]thiophene derivatives have been synthesized in moderate to good yields (59–79%) via Suzuki coupling reactions. researchgate.net The reaction of 3-bromothiophene-2-carbaldehyde with various arylboronic acids in the presence of a palladium catalyst has been shown to produce both monosubstituted and bisubstituted products. researchgate.net Additionally, green dopants for OLEDs based on 2,3-disubstituted bithiophene derivatives have been successfully synthesized using Suzuki and Wittig coupling reactions. nih.gov A series of formyl-substituted 5-aryl-2,2´-bithiophenes were also synthesized through Suzuki coupling of functionalized aryl boronic acids with 5-bromo-5´-formyl-2,2´-bithiophene, providing the desired compounds in good yields in a single step. core.ac.uk

| Reactants | Catalyst | Base | Solvent | Product | Yield (%) |

| 3-Bromothiophene-2-carbaldehyde, Arylboronic acids | Pd(PPh3)4 | K3PO4 | - | Monosubstituted and bisubstituted products | 31-46 |

| 5-Bromo-5´-formyl-2,2´-bithiophene, Arylboronic acids | Pd(PPh3)4 | K2CO3 | Toluene | 5-Aryl-5´-formyl-2,2´-bithiophenes | 64 |

This table summarizes representative examples of Suzuki coupling reactions for the synthesis of this compound derivatives.

The Stille coupling reaction, which pairs an organotin compound with an organohalide, is another effective method for the synthesis of bithiophenes. This reaction has been utilized for the synthesis of various thieno[3,2-b]thiophene (B52689) derivatives. nih.govmdpi.com For instance, a one-pot Stille coupling between the tri-n-butylstannyl derivative of 2,5-bis(5-(tributylstannyl)thiophen-2-yl)thieno[3,2-b]thiophene and bromobenzene (B47551) in the presence of a palladium catalyst has been reported. nih.gov The Stille coupling is sometimes preferred over the Suzuki coupling due to the instability of certain thiophene boronic acid derivatives. mdpi.com An improved synthesis of dithieno[3,2-b:2′,3′-d]thiophene (DTT) and its derivatives for cross-coupling has been developed, where the Stille cross-coupling of 2,5-(bistrimethylstannyl)-DTT afforded an oligomer. rsc.org

| Reactants | Catalyst | Solvent | Product |

| 2,5-bis(5-tributylstannylthien-2-yl)thieno[3,2-b]thiophene, Bromobenzene | PdCl2(PPh3)2 | THF | 2,5-bis(5-phenylthiophen-2-yl)thieno[3,2-b]thiophene |

| 2,5-(bistrimethylstannyl)-DTT | - | - | Oligomer |

This table presents examples of Stille coupling reactions for the synthesis of thieno[3,2-b]thiophene derivatives.

Suzuki Coupling Approaches (e.g., with halogenated thiophene and boronic acid)

Ring Closure Reactions

Ring closure reactions provide an alternative approach to constructing the thiophene rings of bithiophenes from acyclic precursors. These methods are particularly useful for creating substituted thiophenes with specific regiochemistry.

The Fiesselmann thiophene synthesis is a name reaction that allows for the creation of 3-hydroxy-2-thiophenecarboxylic acid derivatives from α,β-acetylenic esters and thioglycolic acid derivatives in the presence of a base. wikipedia.org This method has been applied to the convenient construction of thieno[3,2-b]thiophene derivatives. beilstein-journals.org The reaction of 5- or 4-aryl-3-chlorothiophene-2-carboxylates with methyl thioglycolate in the presence of potassium tert-butoxide yields 5- or 6-aryl-3-hydroxythieno[3,2-b]thiophene-2-carboxylates. beilstein-journals.org A simple and efficient approach for the synthesis of substituted 2,2′-bithiophene- and 2,2′:5′,2″-terthiophene-5-carboxylic acids and esters has been developed based on the Fiesselmann reaction. acs.org

Various synthetic strategies have been developed for the synthesis of thieno[2,3-b]thiophene (B1266192) and thieno[3,2-b]thiophene derivatives, which are important scaffolds in medicinal chemistry and materials science.

For thieno[2,3-b]thiophene derivatives, a facile synthesis has been reported using diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate as a versatile building block to create new bis-heterocycles. nih.gov Another approach involves the synthesis of a series of thieno[2,3-b]thiophene containing bis-heterocyclic compounds. mdpi.com

For thieno[3,2-b]thiophene derivatives, an efficient metal-free synthesis of aryl-substituted thieno[3,2-b]thiophene building blocks has been developed using Fiesselmann thiophene synthesis. beilstein-journals.org Another strategy involves the construction of thieno[3,2-b]thiophene molecules from 3-nitrothiophenes containing carbonyl fragments at the C-2 and C-5 atoms through nucleophilic aromatic substitution of the nitro group. mdpi.com A step-efficient protocol for obtaining multisubstituted thieno[3,2-b]thiophenes via the bisulfur cyclization of alkynyl diols has also been reported. mdpi.com

| Precursor(s) | Reagents | Product |

| 5- or 4-aryl-3-chlorothiophene-2-carboxylates, Methyl thioglycolate | Potassium tert-butoxide | 5- or 6-aryl-3-hydroxythieno[3,2-b]thiophene-2-carboxylates beilstein-journals.org |

| 3-Nitrothiophene-2,5-dicarboxylates, Thiophenols/Thioglycolates | K2CO3 | 3-Sulfenylthiophene-2,5-dicarboxylates mdpi.com |

| Alkynyl diols | I2/Na2S2O3 | Multisubstituted thieno[3,2-b]thiophenes mdpi.com |

| Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate | Various nucleophiles | Bis-heterocycles containing thieno[2,3-b]thiophene nih.gov |

This table illustrates various synthetic approaches for thieno[2,3-b]thiophene and thieno[3,2-b]thiophene derivatives.

Fiesselmann Ring Closure

Lithiation and Electrophilic Substitution

The generation of organolithium derivatives of thiophenes is a common strategy for creating carbon-carbon bonds and introducing functional groups. umich.edu This typically involves either a halogen-lithium exchange from a halothiophene or the direct deprotonation of the most acidic proton on the heterocyclic ring using strong bases like alkyllithiums. umich.edu For thiophene itself, the α-protons (at the 2 and 5 positions) are the most acidic and are preferentially abstracted. umich.edu

While specific studies detailing the regioselective lithiation of the parent this compound are not extensively covered in the available literature, the general principles of thiophene chemistry suggest that the most acidic C-H bonds would be at the α-positions (position 2 of the first ring and position 5' of the second ring). Subsequent reaction of these lithiated intermediates with various electrophiles would provide a pathway to functionalized this compound derivatives. umich.edunih.gov

Catalytic and High-Pressure Methods

Transition metal-catalyzed cross-coupling reactions are a powerful and widely used tool for the synthesis of bi- and polythiophenes. rsc.orgacs.org Among these, the Suzuki-Miyaura coupling has been specifically reported for the efficient synthesis of this compound. rasayanjournal.co.in One documented procedure involves the nickel-catalyzed Suzuki-Miyaura cross-coupling of a bromothiophene with a thienylboronic acid. rasayanjournal.co.in This one-pot synthesis method provides a high yield of the target compound. rasayanjournal.co.in

For example, the reaction of a bromothiophene with an arylboronic acid in the presence of a nickel catalyst and potassium carbonate in a deep eutectic solvent (DES) at 60°C has been shown to produce this compound in 88% yield. rasayanjournal.co.in

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Conditions | Yield |

|---|---|---|---|---|---|---|

| Bromothiophene | Thienylboronic acid | Nickel Catalyst (unspecified) | K₂CO₃ | DES | 60°C, 5h | 88% |

Other catalytic methods, such as Stille acs.orgmdpi.comresearchgate.net and Ullmann couplings vulcanchem.com, are also viable strategies for forming thiophene-thiophene bonds and could be adapted for the synthesis of this compound and its derivatives. mdpi.comvulcanchem.com Additionally, high-pressure conditions have been noted to promote certain reactions, such as [3+2]-cycloadditions, for the synthesis of dihydro- and tetrahydrothiophene (B86538) derivatives, suggesting a potential, though less explored, avenue for related heterocyclic constructions. nih.govnih.govchemistryviews.orgresearchgate.net

Oxidative C-H Cyclization

The direct oxidative C-H/C-H cross-coupling of two (hetero)arenes represents a modern and atom-economical approach to constructing biaryl linkages. researchgate.neturfu.runih.gov This strategy avoids the pre-functionalization (e.g., halogenation or metallation) of starting materials, proceeding instead through a twofold C-H activation process, often mediated by transition metal catalysts. researchgate.netnih.gov While this method has been successfully applied to the synthesis of various bi(hetero)aryls, including bibenzothiophenes researchgate.netresearchgate.net, specific examples detailing the synthesis of the parent this compound via this route are not prominent in the surveyed literature. However, the development of these catalytic C-H functionalization reactions presents a promising future direction for the efficient assembly of such compounds. researchgate.netnih.gov

Functionalization and Derivatization Strategies

Once the this compound core is synthesized, it can undergo further chemical transformations to introduce a variety of functional groups, altering its electronic and physical properties.

Introduction of Functional Groups via Electrophilic Substitution

Thiophene and its derivatives are known to undergo electrophilic aromatic substitution. chemenu.com Due to the electron-rich nature of the thiophene ring, these reactions typically proceed more readily than on benzene. chemenu.com Computational and experimental studies on thiophene show a strong preference for electrophilic attack at the α-carbon atoms (positions 2 and 5), which are kinetically and thermodynamically favored over the β-positions. researchgate.net For this compound, the available α-positions are at C2 on the 2-substituted ring and C5' on the 3-substituted ring.

Direct functionalization can be achieved using various electrophiles. For instance, chlorination of a bithiophene core can be accomplished using reagents like chlorine (Cl₂) or N-chlorosuccinimide (NCS) in a solvent such as glacial acetic acid. vulcanchem.com This provides a direct route to halogenated derivatives, which can serve as building blocks for further cross-coupling reactions.

Formation of Sulfoxides and Sulfones via Oxidation

The sulfur atoms within the thiophene rings of this compound can be oxidized to form the corresponding sulfoxides and, upon further oxidation, sulfones. acs.orgresearchgate.net This transformation significantly alters the electronic nature of the heterocycle. The oxidation of thiophene derivatives is often accomplished using hydrogen peroxide (H₂O₂) as the oxidant, frequently in the presence of a metal catalyst like methyltrioxorhenium(VII) (MTO). acs.orgdicp.ac.cn

The reaction proceeds in a stepwise manner:

Sulfide to Sulfoxide (B87167): The initial oxidation converts one of the sulfur atoms to a sulfoxide. acs.org

Sulfoxide to Sulfone: A second oxidation step converts the sulfoxide to the more highly oxidized sulfone. acs.org

The rate of the first oxidation step (sulfide to sulfoxide) is generally enhanced by electron-donating groups on the thiophene ring, which increases the nucleophilicity of the sulfur atom. acs.org Conversely, the subsequent oxidation of the sulfoxide to the sulfone is often faster with electron-withdrawing groups. acs.org Given that two sulfur atoms are present in this compound, a range of oxidized products, including mono- and di-sulfoxides and sulfones, are theoretically possible depending on the reaction conditions and stoichiometry of the oxidant. epo.org

Reduction to Dihydro Derivatives

Derivatization for Enhanced Solubility and Bioavailability

The modification of bithiophene and related fused heterocyclic systems through derivatization is a critical strategy for improving their solubility in common organic solvents. Enhanced solubility is essential for applications in solution-processable organic electronics and can also be a factor in improving the bioavailability of biologically active compounds. While specific studies on the derivatization of this compound for these purposes are not extensively detailed in the provided research, general principles can be drawn from work on analogous thiophene-based structures.

A common and effective strategy involves the introduction of solubilizing groups, such as branched or linear alkyl chains, to the thiophene backbone. beilstein-journals.orgacs.org For instance, in the development of soluble materials for organic field-effect transistors (OFETs), flanking a fused diindenodithienothiophene core with 4-(2-ethylhexyl)-2-methylthiophene groups was shown to render the resulting material soluble in common organic solvents like CH₂Cl₂. beilstein-journals.org

Research on dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT), another complex fused thiophene system, demonstrates the power of this approach. The introduction of various substituents onto the DNTT core via a 2-bromo-DNTT precursor has been shown to significantly increase solubility. nih.govacs.org Substituents such as ethynyl, aryl, heteroaryl, alkyl, alkoxy, and alkylthio groups have been successfully introduced, leading to solubility improvements of up to 200 times that of the unsubstituted parent compound. nih.govacs.org One derivative, substituted with a 4-(2-(2-methoxyethoxy)ethoxy)butyl group, exhibited a particularly high solubility of 8.45 g L⁻¹ and also showed high performance in OFET devices. acs.org This highlights a frequent objective in materials science where derivatization must strike a balance between enhancing solubility and maintaining or improving desired electronic properties. acs.org

The table below summarizes the impact of different substituents on the solubility of DNTT, illustrating the effectiveness of this derivatization strategy.

Table 1: Solubility of Selected 2-Substituted DNTT Derivatives Data derived from studies on DNTT functionalization. nih.govacs.org

| Substituent Group | Solubility (g L⁻¹) | Fold Increase vs. Unsubstituted DNTT |

| Unsubstituted | ~0.04 | 1x |

| 4-(2-(2-methoxyethoxy)ethoxy)butyl | 8.45 | ~200x |

| Triisopropylsilyl)ethynyl | 1.03 | ~26x |

| (4-Hexylphenyl)ethynyl | 0.82 | ~21x |

| 2-Thienyl | 0.09 | ~2x |

In the context of bioavailability, studies on thieno[2,3-b]thiophene derivatives as potential enzyme inhibitors have included in silico analyses of absorption, distribution, metabolism, and excretion (ADMET) to evaluate their physicochemical properties relevant to biological applications. acs.org Such computational studies are crucial in the early stages of developing derivatives with potential therapeutic uses.

Reactions Involving Ring Opening and Cleavage

The chemical stability of the fused rings in dithienothiophene systems is a subject of significant interest. Under certain conditions, these rings can undergo cleavage, leading to novel molecular structures.

The fused ring system of dithieno[2,3-b:3',2'-d]thiophene (DTT) has been shown to be susceptible to ring-opening reactions when treated with organolithium reagents. beilstein-journals.orgd-nb.info Specifically, the reaction of 2,5-dioctyldithieno[2,3-b:3',2'-d]thiophene with various aryllithium reagents in tetrahydrofuran (B95107) (THF) at low temperatures results in the cleavage of the central thiophene ring. researchgate.netnih.gov

This transformation yields 2'-arylthio-3,3'-bithiophene-2-carbaldehydes upon quenching the reaction with an electrophile such as dry N,N-dimethylformamide (DMF). beilstein-journals.orgresearchgate.net This reaction provides a novel synthetic route to asymmetrically substituted bithiophene derivatives. d-nb.info The efficiency of this ring-opening reaction is dependent on the structure of the aryllithium reagent used. A study exploring nine different aryllithium reagents demonstrated that the nature of the substituent on the aryl group influences the product yield. researchgate.net For instance, aryllithium reagents generated from bromoarenes with electron-donating groups or sterically hindered groups tended to provide the ring-opened products in good yields. researchgate.net The products from these reactions were thoroughly characterized using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). researchgate.netnih.gov

The table below details the yields obtained from the reaction of 2,5-dioctyldithieno[2,3-b:3',2'-d]thiophene with a selection of different aryllithium reagents.

Table 2: Ring Opening of 2,5-dioctyldithieno[2,3-b:3',2'-d]thiophene with Various Aryllithium Reagents Data from a study by Zhong et al. researchgate.net

| Entry | Aryl Group of Aryllithium Reagent | Product Yield (%) |

| 1 | Phenyl | 70 |

| 2 | 4-Methylphenyl | 75 |

| 3 | 4-Methoxyphenyl | 78 |

| 4 | 2-Methylphenyl | 72 |

| 5 | 2,4,6-Trimethylphenyl | 85 |

| 6 | 4-(Trifluoromethyl)phenyl | 63 |

| 7 | 4-(Dimethylamino)phenyl | 76 |

| 8 | 4-Cyanophenyl | 48 |

This ring-opening methodology not only provides insight into the chemical stability of the dithieno[2,3-b:3',2'-d]thiophene core but also serves as a valuable tool for constructing complex bithiophene structures from fused-ring precursors. d-nb.inforesearchgate.net

Advanced Spectroscopic and Computational Analyses of 2,3 Bithiophene Systems

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is a powerful tool for identifying the functional groups and vibrational modes of 2,3'-bithiophene systems. scialert.net The solid-phase FT-IR and FT-Raman spectra are typically recorded to understand the molecule's fundamental vibrations. researchgate.net

In aromatic compounds like bithiophenes, the C-H stretching vibrations are generally observed in the region of 3100-3000 cm⁻¹. primescholars.com The C-C stretching vibrations within the thiophene (B33073) rings are typically found between 1347 and 1532 cm⁻¹. iosrjournals.org Specifically, for substituted thiophenes, these bands appear at distinct wavenumbers, which can be correlated with theoretical calculations. iosrjournals.org The C-S stretching modes are another key feature, often observed in the range of 608 to 852 cm⁻¹. scialert.netiosrjournals.org

For instance, in a study on 2-thiophene carboxylic acid, a related compound, C-C stretching vibrations were identified in the FT-IR spectrum at 1528 and 1352 cm⁻¹, and in the FT-Raman spectrum at 1530, 1413, and 1354 cm⁻¹. iosrjournals.org The C-S stretching vibrations were observed at 647 cm⁻¹ in the FT-IR spectrum and 637 cm⁻¹ in the FT-Raman spectrum. iosrjournals.org These experimental values show good agreement with data predicted by computational methods like Density Functional Theory (DFT). iosrjournals.org

Table 1: Representative Vibrational Frequencies for Thiophene-Related Structures

| Vibrational Mode | FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) |

|---|---|---|

| C-H Stretching | 3100-3000 | 3100-3000 |

| C-C Stretching | 1528, 1352 | 1530, 1413, 1354 |

| C-S Stretching | 647 | 637 |

Data based on studies of thiophene derivatives. primescholars.comiosrjournals.org

Electronic Absorption and Fluorescence Spectroscopy

Electronic absorption (UV-Vis) and fluorescence spectroscopy provide critical information about the electronic transitions and photophysical properties of this compound systems. The absorption spectra of bithiophene derivatives often exhibit broad bands corresponding to π–π* transitions. beilstein-journals.org The position of the maximum absorption wavelength (λmax) can be influenced by the substitution pattern and the solvent environment. acs.org

Fluorescence spectra reveal the emission properties of these compounds. Upon excitation, many bithiophene derivatives exhibit strong photoluminescence, often in the blue to green region of the visible spectrum. beilstein-journals.org The fluorescence quantum yield, a measure of the efficiency of the emission process, can vary significantly depending on the molecular structure. For example, the introduction of different heteroatoms into the molecular backbone can influence the quantum yield through the heavy atom effect, which promotes non-radiative decay pathways. beilstein-journals.org

The Stokes shift, which is the difference between the absorption and emission maxima, provides insight into the geometric changes that occur in the excited state. beilstein-journals.org Moderate Stokes shifts are common for these molecules, indicating some degree of structural rearrangement upon excitation. beilstein-journals.org

Table 2: Photophysical Data for Selected Bithiophene Derivatives

| Compound Type | Absorption λmax (nm) | Emission λem (nm) | Quantum Yield (Φf) |

|---|---|---|---|

| Oxadiazole derivative | 365-382 | 438-484 | 0.42-0.45 |

| Thiadiazole derivative | 373 | 481-502 | 0.21 |

| Triazole derivative | 363 | 431-454 | 0.59 |

Data from a study on donor-acceptor-donor molecules containing bithiophene units. beilstein-journals.org

X-ray Photoelectron Spectroscopy (XPS) for Charge Distribution Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to investigate the elemental composition and chemical states of atoms within a material. casaxps.com In the context of bithiophene systems, XPS is particularly useful for analyzing the charge distribution and the chemical environment of the sulfur and carbon atoms. aps.org

Studies on oligothiophenes, including 2,2'-bithiophene (B32781), have utilized XPS to probe the S 2p core levels. aip.orgnih.gov The S 2p spectra typically show a doublet corresponding to the 2p₃/₂ and 2p₁/₂ spin-orbit components. researchgate.net The binding energies of these peaks provide information about the chemical state of the sulfur atoms. For instance, in poly(2,2'-bithiophene), curve-fitting of the C 1s and S 2p core-level spectra has revealed the presence of both neutral and partially charged species, with their relative amounts depending on the polymer's oxidation level. aps.org This suggests that charge is localized on specific thiophene units within the polymer chain. aps.org

The analysis of S 2p XPS spectra, often in conjunction with theoretical calculations, allows for the estimation of both spin-orbit splitting and molecular-field splitting, providing a detailed picture of the electronic environment of the sulfur atoms. aip.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of the atoms in the molecule. ekb.egnih.gov

In the ¹H NMR spectrum of a bithiophene, the chemical shifts and coupling constants of the protons on the thiophene rings are highly dependent on their position and the nature of any substituents. rsc.org For example, in a study of 3,3′-dibromo-2,2′-bithiophene, specific signals in the ¹H NMR spectrum could be assigned to the protons on the thiophene rings. rsc.org

¹³C NMR spectroscopy provides complementary information, with the chemical shifts of the carbon atoms being sensitive to their hybridization and local electronic environment. nih.gov The analysis of ¹³C NMR spectra can help to confirm the carbon skeleton of the molecule. nih.gov For some bithiophene derivatives, spectral data is available in public databases like SpectraBase. spectrabase.com

Mass Spectrometry (GC-MS, MALDI-TOF)

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound and its derivatives, confirming their identity and purity. Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile and thermally stable compounds. rsc.orgrjptonline.org In a typical GC-MS analysis, the sample is first separated by gas chromatography and then introduced into the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum shows the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound, as well as a series of fragment ions that provide structural information. nih.govrsc.org The NIST Mass Spectrometry Data Center provides reference spectra for many compounds, including this compound, which shows a top peak at m/z 166. nih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique that is particularly useful for the analysis of larger, non-volatile molecules, such as oligomers and polymers containing bithiophene units. autobio.com.cnmdpi.com In MALDI-TOF, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to gentle ionization and minimizing fragmentation. bas.bg This technique has been successfully used to characterize various thieno[3,2-b]thiophene (B52689) derivatives. mdpi.com

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) has become a vital tool for investigating the electronic structure, molecular geometry, and spectroscopic properties of this compound and related systems. sapub.org DFT calculations can provide valuable insights that complement experimental findings. researchgate.net

DFT methods, often using hybrid functionals like B3LYP with various basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)), are employed to optimize the molecular geometry and calculate vibrational frequencies. researchgate.netiosrjournals.orgresearchgate.net These calculated frequencies generally show good agreement with experimental FT-IR and FT-Raman spectra, aiding in the assignment of vibrational modes. iosrjournals.org

Furthermore, DFT is used to calculate electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a key parameter that relates to the molecule's electronic excitation energy and chemical reactivity. researchgate.netmdpi.comrsc.org Time-dependent DFT (TD-DFT) calculations are often used to predict electronic absorption spectra, and the results typically align well with experimental UV-Vis data. beilstein-journals.org These computational studies are crucial for understanding the structure-property relationships in bithiophene systems and for the rational design of new materials with desired optical and electronic properties. researchgate.net

Density Functional Theory (DFT) Studies

HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental concepts in the study of chemical reactivity and electronic properties. In this compound, the energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for predicting its electronic behavior.

Computational studies using Density Functional Theory (DFT) have been employed to analyze the frontier orbitals of bithiophene systems. For instance, in a study of diborylated 2,2'-bithiophenes, DFT calculations predicted the HOMO-LUMO gap, which was consistent with experimental absorption and emission data. nih.gov Specifically, a smaller HOMO-LUMO gap was calculated for a green luminescent derivative compared to a blue luminescent one, highlighting the influence of substitution on the electronic structure. nih.gov

In another investigation focusing on 2,2'-Bithiophene, DFT calculations at the B3LYP/6-311++G(d,p) level determined a HOMO-LUMO energy gap of 6.585 eV. researchgate.netresearchgate.net The spatial distribution of these orbitals reveals that the HOMO is primarily located on the central acceptor core and donor fragments, while the LUMO is distributed over the bridge and acceptor units. acs.org This distribution of electron density is crucial for understanding charge transfer within the molecule. acs.orgresearchgate.net The ability to tune the HOMO and LUMO energy levels through symmetric terminal substitution has been demonstrated, allowing for a controlled adjustment of the bandgap. acs.org

The table below presents computed electronic properties for 2,2'-Bithiophene from a DFT study.

| Property | Calculated Value |

|---|---|

| HOMO-LUMO Gap | 6.585 eV |

| Dipole Moment (μ) | Not specified |

| Chemical Hardness (η) | Value not provided |

| Electronegativity (χ) | Value not provided |

| Electrophilicity Index (ω) | Value not provided |

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. dergipark.org.tr The MEP map illustrates the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential).

For bithiophene systems, DFT calculations have been used to compute the MEP surface. researchgate.netdergipark.org.tr These calculations reveal that negative potential regions, susceptible to electrophilic attack, are typically located over the oxygen and nitrogen atoms in substituted derivatives. dergipark.org.tr Conversely, positive potential regions are found over sulfur and hydrogen atoms. dergipark.org.tr

In a study of azaacenes, it was shown that altering the MEP through N-substitution significantly influences intermolecular interactions, leading to changes in crystal packing from a herringbone to a π-stacking motif. preprints.org This demonstrates the profound impact of the MEP on the solid-state structure and, consequently, the material's charge mobility. preprints.org For 2,2'-Bithiophene, MEP analysis performed at the B3LYP/6-311++G(d,p) level of theory provides a detailed picture of its charge distribution, which is essential for understanding its intermolecular interactions and reactivity. researchgate.net

Ab Initio Methods (e.g., HF, MP2, CCSD, CCSD(T))

A variety of ab initio quantum mechanical methods have been utilized to investigate the properties of this compound and its isomers. These methods, which are based on first principles without empirical parameters, provide a rigorous framework for studying molecular structure, energetics, and electronic properties. The choice of method, from Hartree-Fock (HF) to more sophisticated correlated techniques like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) methods such as CCSD and CCSD(T), influences the accuracy of the results. aip.orgnih.govd-nb.info

Hartree-Fock methods have been used as a starting point for many theoretical investigations of bithiophenes. aip.orgresearchgate.net However, for a more accurate description of systems with significant electron correlation, post-Hartree-Fock methods are necessary. acs.org MP2, which includes electron correlation at the second order of perturbation theory, offers improved accuracy for geometries and energies. researchgate.netaip.orgscilit.com

For even higher accuracy, especially for energetics, Coupled Cluster methods are the gold standard. nih.govd-nb.infoaip.org The CCSD (Coupled Cluster Singles and Doubles) method provides a good description of electron correlation, and the inclusion of perturbative triples, CCSD(T), often yields results that are very close to experimental values. nih.govresearchgate.netacs.orgchemrxiv.org These high-level calculations have been applied to benchmark the performance of other methods and to obtain reliable data on torsional potentials and excitation energies. aip.orgresearchgate.net

Geometric Structure and Internal Rotation Potential Determination

Ab initio calculations have been instrumental in determining the precise geometric structure and the potential energy landscape associated with the internal rotation of the thiophene rings in bithiophene systems. aip.orgacs.org These studies provide detailed information on bond lengths, bond angles, and the crucial inter-ring dihedral angle.

Early ab initio studies at the Hartree-Fock level with basis sets like 3-21G* and 6-31G** provided initial insights into the geometry and rotational barriers. aip.orgresearchgate.net However, it was found that including electron correlation is important for accurately describing the conformational properties. acs.org

More advanced methods have refined these findings. For 2,2'-bithiophene, MP2 and DFT (B3LYP) calculations with larger basis sets like 6-311G** and cc-pVDZ show excellent agreement with gas-phase electron diffraction data. aip.org For instance, the torsional angle for the syn-gauche conformer was calculated to be 39.9° at the MP2/cc-pVDZ level, which compares well with the experimental value of 36°±5°. aip.org Similarly, for the anti-gauche form, the calculated angle was 146.0° (MP2/cc-pVDZ) versus the experimental 148°±3°. aip.org The internal rotation potential, which dictates the flexibility of the molecule, has been thoroughly mapped out, revealing the energy barriers between different conformations. aip.orgresearchgate.net

The following table summarizes key geometric parameters for the two stable conformers of 2,2'-bithiophene as determined by different computational methods and experiment.

| Conformer | Method | Torsional Angle (°) |

|---|---|---|

| syn-gauche | Experiment (Gas-phase electron diffraction) | 36 ± 5 |

| B3LYP/6-311G | 37.4 | |

| MP2/cc-pVDZ | 39.9 | |

| anti-gauche | Experiment (Gas-phase electron diffraction) | 148 ± 3 |

| B3LYP/6-311G | 150.3 | |

| MP2/cc-pVDZ | 146.0 |

Conformational Analysis (e.g., anti-gauche, syn-gauche)

The conformational landscape of this compound and its isomers is characterized by the relative orientation of the two thiophene rings. Computational studies have identified two primary low-energy, non-planar conformations: syn-gauche and anti-gauche. acs.orgacs.org

Gas-phase electron diffraction studies have observed both syn-gauche and anti-gauche conformations for 2,2'-bithiophene, with torsional angles of approximately 36 ± 5° and 148 ± 3°, respectively. aip.orgacs.org Ab initio calculations at various levels of theory, including HF, MP2, and DFT, have successfully reproduced these findings. aip.orgacs.orgacs.org The anti-gauche conformation is consistently found to be the global minimum, being slightly more stable than the syn-gauche form. acs.orgclockss.org The energy difference between these two minima is small, calculated to be around 0.7 kcal/mol at the B3LYP/6-311++G** level, though experimental estimates in the gas phase are lower. acs.org

For substituted bithiophenes, such as 3,3'-dimethyl-2,2'-bithiophene, the conformational preferences can change significantly due to steric hindrance. asianpubs.org In this case, a syn-gauche conformation with a larger torsional angle (around 58°) becomes the most stable. asianpubs.org In contrast, 3,4'-dimethyl-2,2'-bithiophene (B14294810) exhibits minima corresponding to both syn-gauche (around 40°) and anti-gauche (around 146°) conformations. asianpubs.org

Torsional Potential Energy Surfaces

The torsional potential energy surface (PES) describes the energy of the molecule as a function of the dihedral angle between the two thiophene rings. It provides a comprehensive picture of the molecule's flexibility, identifying stable conformers (minima) and the energy barriers (maxima) that hinder free rotation.

For 2,2'-bithiophene, the PES has been extensively studied using a range of ab initio and DFT methods. aip.orgacs.orgclockss.org The general shape of the potential features two minima corresponding to the syn-gauche and anti-gauche conformations. clockss.org These minima are separated by rotational barriers. acs.org The highest energy barriers typically correspond to the planar syn (0°) and anti (180°) conformations, as well as the perpendicular (90°) conformation.

The height of these barriers is sensitive to the level of theory and the basis set used. aip.org For example, for 2,2'-bithiophene, the rotational barriers are calculated to be around 2.8 kcal/mol. High-level calculations, such as MP4(SDQ) and CCSD, are considered to provide the most reliable data for the torsional potential. aip.org Comparing different methods has shown that while DFT can provide a good qualitative picture, it may overestimate the barrier at 90° compared to MP2 calculations. researchgate.net The study of these surfaces is crucial for understanding properties like thermochromism in related polythiophenes, where temperature changes favor different distributions of torsional angles.

Adiabatic Excitation Energy Calculations

Adiabatic excitation energies, which represent the energy difference between the vibrational ground states of the electronic ground and excited states (ΔE₀₋₀), are crucial for interpreting experimental spectroscopic data. epfl.ch Ab initio methods are widely used to calculate these energies for bithiophene systems.

Methods like CC2 (Coupled Cluster approximation of second order) and ADC(2) (Algebraic Diagrammatic Construction to second order) have been employed to investigate the ground and excited state geometries of 2,2'-bithiophene. whiterose.ac.ukrsc.org The calculated adiabatic excitation energies from these methods show good agreement with experimental data from resonance-enhanced multiphoton ionization spectroscopy. whiterose.ac.uk

For bithiophene, the S₀ to S₁ excitation energy has been experimentally determined to be 29,603 cm⁻¹. researchgate.net Theoretical calculations aim to reproduce this value. For example, ADC(2) calculations have been used to compute the excited states of bithiophene, and the results are compared with other high-level methods like CASPT2 and EOM-CCSD. epfl.chacs.org These studies confirm that the lowest excited state (S₁) is a ππ* state and that accurate calculations are essential for understanding the photodynamics of these molecules. epfl.ch The computational cost of these methods can be a limiting factor, especially for larger oligomers. whiterose.ac.uk

Semiempirical Calculations (e.g., AM1, ZINDO/S)researchgate.net

There is no specific information available in the searched literature regarding the application of semiempirical calculation methods such as AM1 (Austin Model 1) or ZINDO/S (Zerner's Intermediate Neglect of Differential Overlap/Spectroscopy) to the this compound molecule.

Studies on the related isomer, 2,2'-bithiophene, have utilized these methods. For instance, AM1 calculations have been shown to reproduce the torsional potential minima and maxima consistent with ab initio results for 2,2'-bithiophene. acs.org Similarly, ZINDO/S calculations have been performed on AM1-optimized geometries of 2,2'-bithiophene and its derivatives to evaluate singlet-singlet transition energies and torsional barriers. acs.org These methods are valued for their balance of computational cost and accuracy for certain spectroscopic data predictions in conjugated systems. researchgate.net However, direct application and corresponding data for the this compound isomer are not present in the reviewed sources.

Molecular Dynamics Simulations for Conformational Distributionnih.gov

No dedicated studies using molecular dynamics (MD) simulations to determine the conformational distribution of this compound were found in the available research.

Molecular dynamics simulations are a powerful tool for exploring the conformational landscape of flexible molecules. Such simulations have been applied to complex systems containing thiophene units, such as polymers and ligands binding to proteins, to understand their dynamics and conformational preferences in various environments. nih.govacs.orgacs.org For the simpler, unsubstituted 2,2'-bithiophene, gas-phase electron diffraction combined with ab initio calculations has been used to identify the co-existence of anti-like and syn-like conformations. researchgate.net However, a specific analysis of the conformational distribution of this compound using molecular dynamics is not documented in the searched scientific literature.

Polymerization and Conjugated Systems Involving 2,3 Bithiophene

Electrochemical Polymerization Studies

Electrochemical polymerization is a primary method for creating high-quality, uniform polymer films directly onto an electrode surface. This technique allows for precise control over film thickness and morphology by manipulating electrochemical parameters.

Constant Potential Electrolysis (CPE), a potentiostatic technique, is a widely used method for synthesizing conducting polymers. In this approach, a constant potential is applied to the working electrode in a solution containing the monomer and a supporting electrolyte. This method has been successfully employed to achieve the conducting graft copolymerization of random copolymers with thiophene (B33073) and its derivatives. researchcommons.orgelectrochemsci.org The grafting process can be confirmed through various analytical methods, including cyclic voltammetry, conductivity measurements, and spectroscopic analysis. researchcommons.orgelectrochemsci.org

For instance, the polymerization of substituted bithiophenes, such as 3,3'-dialkylsulfanyl-2,2'-bithiophenes, can be effectively carried out using potentiostatic methods to produce stable, electroactive polymer films. acs.org Similarly, conducting graft copolymers of materials like bithiophene and 3-methylthiophene (B123197) have been achieved through constant potential electrolysis. researchcommons.orgelectrochemsci.org

The introduction of a small quantity of 2,2'-bithiophene (B32781) or 2,2':5',2"-terthiophene into the electrochemical polymerization system of thiophene or 3-alkylthiophenes can significantly enhance the rate of polymerization. acs.org This catalytic effect also allows for a reduction in the applied potentials needed for polymerization, which helps to minimize side reactions. acs.org

The polymerization rate has been found to be 0.5 order in the concentration of both bithiophene and terthiophene. acs.org The mechanism proposed involves the polymer growth occurring via an electrophilic aromatic substitution of the radical cations to the neutral thiophene monomers. acs.org The presence of these oligomeric additives leads to a greater number of nucleation sites on the electrode surface, resulting in more uniform polymer films. acs.org For example, while unsubstituted thiophene typically requires an oxidation potential of 2.0 V, the addition of 0.1% of 2,2'-bithiophene allows for polymer formation with a potential cycling up to only 1.8 V.

While some thiophene derivatives like 3-alkylsulfanylthiophenes are difficult to polymerize electrochemically, symmetrically functionalized 3,3'-dialkylsulfanyl-2,2'-bithiophenes (DASBT) demonstrate excellent film-forming behavior. acs.org These monomers can be successfully polymerized through both potentiodynamic and galvanostatic (constant current) approaches. acs.orgrsc.org

The resulting polymers, poly[3,3'-dialkylsulfanyl-2,2'-bithiophene] (PDASBT), are stable, electroactive, soluble in common organic solvents, and exhibit reversible electrochemical p- and n-doping capabilities. acs.orgrsc.org The monomer oxidation potentials for these substituted bithiophenes are generally lower than that of thiophene and bithiophene, facilitating easier polymerization. acs.org

| Compound | Oxidation Potential (V vs. Ag/AgCl) |

|---|---|

| Thiophene | +1.65 |

| 2,2'-Bithiophene | +1.20 |

| 3,3'-Dialkoxy-2,2'-bithiophenes | +0.75 |

| 3,3'-Dialkylsulfanyl-2,2'-bithiophenes (DASBTs) | ~1.10 |

Influence of Bithiophene and Terthiophene on Polymerization Kinetics and Mechanism

Chemical Oxidation Polymerization

Chemical oxidation is an alternative route to synthesize polythiophenes in bulk quantities. This method typically involves an oxidizing agent, such as anhydrous ferric chloride (FeCl₃), in an organic solvent. researchgate.netscispace.com For example, poly(2,2'-bithiophene) (PBT) has been synthesized by chemical oxidation polymerization in a binary organic solvent mixture of acetonitrile (B52724) and dichloromethane. researchgate.net The monomer is dissolved in the solvent, and the oxidizing agent is added to initiate polymerization. researchgate.net The resulting polymer can be isolated as a powder. researchgate.netscispace.com This method has also been used to create copolymers by introducing multiple monomers into the reaction mixture. researchgate.net

| Parameter | Condition |

|---|---|

| Monomer | 2,2'-Bithiophene (BT) |

| Oxidizing Agent | Anhydrous Ferric Chloride (FeCl₃) |

| Solvent | Acetonitrile and Dichloromethane |

| Product | Poly(2,2'-bithiophene) (PBT) powder |

Copolymerization Strategies

Copolymerization is a powerful strategy to fine-tune the properties of conjugated polymers. By combining different monomer units, it is possible to control the electronic band gap, solubility, and charge transport characteristics of the resulting material.

A prominent strategy in designing low-bandgap materials for applications like organic solar cells and electrochromic devices is the creation of donor-acceptor (D-A) copolymers. rsc.orgnih.gov In these polymers, an electron-rich (donor) unit is alternated with an electron-deficient (acceptor) unit along the polymer backbone. Bithiophene and its derivatives often serve as effective donor units. rsc.orgnih.govscispace.com

These D-A copolymers are typically synthesized via cross-coupling reactions, such as Stille coupling. rsc.orgscispace.com For instance, copolymers composed of a 3,3'-didodecyl-2,2'-bithiophene donor and a thieno[3,4-c] acs.orgacs.orgrsc.orgthiadiazole-based acceptor have been synthesized and shown to exhibit fast electrochromic switching. rsc.org Another study synthesized D-A copolymers using 3,3'-difluoro-2,2'-bithiophene as the donor unit and dithienobenzothiadiazole as the acceptor, achieving high power conversion efficiencies in organic solar cells. nih.gov The choice of donor and acceptor units, as well as side-chain engineering, significantly influences the final properties of the copolymer. osti.govrsc.org

| Donor Unit | Acceptor Unit | Key Finding/Application |

|---|---|---|

| 3,3'-Didodecyl-2,2'-bithiophene | 4,6-bis(3'-alkylthiophen-2'-yl)thieno[3,4-c] acs.orgacs.orgrsc.orgthiadiazole | Fast electrochromic response (0.3s for full optical contrast). rsc.org |

| 3,3'-Difluoro-2,2'-bithiophene | Dithienobenzothiadiazole | High efficiency (17.03%) in organic solar cells. nih.gov |

| 2,2'-Bithiophene | Azaisoindigo | Ambipolar charge transport in field-effect transistors. scispace.com |

| 3,3'-bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)-2,2'-bithiophene (MEET) | Diketopyrrolopyrrole (DPP) | High thermoelectric power factor. osti.gov |

Integration of 2,3'-Bithiophene into Polymer Backbones for Enhanced Conjugation

The integration of thiophene units into a polymer backbone is fundamental to creating conjugated systems, which are characterized by the delocalization of π-electrons along the polymer chain. The extent of this conjugation is highly dependent on the planarity of the backbone. In the polymerization of substituted thiophenes, the most effective conjugation is achieved through consistent head-to-tail (HT) coupling between the 2- and 5-positions of the thiophene rings. wikipedia.orgcmu.edu This regioregular arrangement minimizes steric hindrance, allowing the polymer chain to adopt a planar, rod-like conformation that maximizes π-orbital overlap. cmu.edu

The incorporation of a this compound unit into a polymer chain represents a significant deviation from this ideal HT-regioregularity. The 3'-linkage introduces a "kink" or twist in the polymer backbone. wikipedia.org This is due to the steric repulsion between adjacent monomer units, which forces the thiophene rings out of coplanarity. This loss of planarity disrupts the continuous overlap of π-orbitals, effectively shortening the effective conjugation length of the polymer. rsc.org Consequently, instead of enhancing conjugation, the inclusion of this compound units is generally understood to interrupt the delocalized electronic system, leading to properties that contrast sharply with those of their regioregular counterparts. wikipedia.org

Characterization of this compound-Derived Polymers

The characterization of polymers derived from this compound is primarily understood by contrasting their expected properties with those of well-studied regioregular polythiophenes. The structural irregularities imparted by 2,3'-linkages have a cascading effect on the material's spectroelectrochemical, electronic, charge transport, and thermal properties. Due to the synthetic challenges in producing well-defined polymers from this asymmetric monomer, specific and comprehensive datasets are scarce in the literature. The following sections describe the generally accepted effects based on established principles of polymer science.

Spectroelectrochemical Properties (e.g., UV-Vis)

Spectroelectrochemistry is used to study the changes in a polymer's absorption spectrum as a function of its electrochemical potential. For conjugated polymers, the primary feature in the UV-Vis spectrum of the neutral state is a broad absorption band corresponding to the π-π* electronic transition. The position of this absorption maximum (λmax) is directly related to the polymer's effective conjugation length.

In polymers containing this compound units, the sterically-induced twisting of the polymer backbone reduces the effective conjugation length. This leads to a larger energy gap between the π and π* orbitals. As a result, the π-π* transition occurs at a higher energy, causing a hypsochromic shift (blue-shift) in the absorption spectrum compared to analogous regioregular polymers. wikipedia.org Upon electrochemical doping (oxidation), new electronic states (polarons and bipolarons) are formed within the band gap, leading to the appearance of new, lower-energy absorption bands, typically in the near-infrared (NIR) region, and a decrease in the intensity of the original π-π* transition band. acs.org

Electronic and Optoelectronic Properties (e.g., band gaps, oxidation potentials)

The electronic properties of this compound-derived polymers are a direct consequence of their disrupted conjugation. The optical band gap (Eg), which is the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a critical parameter. Because the 2,3'-linkages shorten the effective conjugation, the HOMO-LUMO gap widens. cmu.edu This results in a larger band gap compared to planar, regioregular polythiophenes.

The oxidation potential, which relates to the energy required to remove an electron from the HOMO level, is also affected. In a highly conjugated, planar system, the delocalized electrons are at a higher energy state (a less negative HOMO level) and are thus more easily removed, resulting in a lower oxidation potential. acs.org The disruption of conjugation by 2,3'-linkages localizes the electrons, lowering the HOMO energy level and making the polymer more difficult to oxidize, thus increasing its oxidation potential.

Table 1: Expected Trends in Electronic Properties due to this compound Integration

| Property | Regioregular (HT-linked) Polymer | Polymer with 2,3'-Linkages | Rationale |

|---|---|---|---|

| Effective Conjugation Length | Long | Short | Steric hindrance from 2,3'-linkages twists the polymer backbone, breaking π-orbital overlap. wikipedia.orgrsc.org |

| Absorption Maximum (λmax) | Red-shifted | Blue-shifted | A shorter conjugation length increases the energy of the π-π* transition. wikipedia.org |

| Optical Band Gap (Eg) | Lower | Higher | The HOMO-LUMO energy gap increases as conjugation is disrupted. cmu.edu |

| Oxidation Potential | Lower | Higher | Disrupted conjugation leads to a more stable, lower-energy HOMO level, making oxidation more difficult. acs.org |

Charge Transport Properties

Charge transport in semiconducting polymers occurs through a combination of intra-chain transport along the conjugated backbone and inter-chain hopping between adjacent polymer chains. Both mechanisms are negatively impacted by the presence of this compound linkages.

The reduced planarity and shortened conjugation length along the polymer backbone hinder efficient intra-chain charge movement. Furthermore, the twisted, irregular structure prevents the polymer chains from packing closely together in the solid state. rsc.org This poor packing reduces the efficiency of inter-chain π-stacking, which is crucial for charge carriers to hop between chains. Consequently, polymers containing a significant number of this compound units are expected to exhibit significantly lower charge carrier mobilities compared to their highly crystalline, regioregular counterparts. wikipedia.orgrsc.org For instance, studies have consistently shown that regioregular poly(3-alkylthiophenes) have charge mobilities that are orders of magnitude higher than their regioirregular isomers. rsc.org

Thermal Stability of Polymeric Materials

The thermal stability of a polymer is typically evaluated by thermogravimetric analysis (TGA), which measures weight loss as a function of temperature. For polythiophene-based materials, thermal degradation generally involves the loss of side chains followed by the decomposition of the polymer backbone at higher temperatures. Many conjugated polymers exhibit high thermal stability, with decomposition temperatures often exceeding 300-400°C. rsc.orgmdpi.com

Table 2: Table of Compounds

| Compound Name |

|---|

| This compound |

| 2,2'-Bithiophene |

| 3,3'-Bithiophene (B186561) |

Applications of 2,3 Bithiophene and Its Derivatives in Advanced Materials

Organic Electronics and Optoelectronics

The versatility of 2,3'-bithiophene-based materials has led to their widespread use in various organic electronic and optoelectronic devices. These materials often serve as the active semiconducting layer, facilitating charge transport and enabling the functionality of the device.

Organic Field-Effect Transistors (OFETs)

OFETs are fundamental components of modern electronics, and the performance of these devices is heavily reliant on the properties of the organic semiconductor used. This compound and its derivatives have emerged as promising candidates for high-performance OFETs due to their excellent charge transport characteristics and environmental stability.

Building Block for Semiconducting Materials

The this compound moiety is a versatile building block for the synthesis of a wide range of organic semiconductors. Its rigid and planar structure, combined with the presence of sulfur atoms, facilitates strong intermolecular interactions and efficient charge transport. Thienoacenes, which are formed by fusing thiophene (B33073) rings with other aromatic rings, have been a major focus of research. nih.gov While early thienoacenes showed moderate hole mobilities, derivatives of nih.govbenzothieno[3,2-b] nih.govbenzothiophene (BTBT), which contain a thieno[3,2-b]thiophene (B52689) substructure, have demonstrated superior performance in OFETs. nih.govsigmaaldrich.cn

The strategic incorporation of this compound units into larger π-conjugated systems has led to the development of high-performance organic semiconductors. For instance, dithieno[3,2-b:2′,3′-d]thiophene (DTT) derivatives have been synthesized and employed as small molecular organic semiconductors for OFETs, exhibiting good thermal stability and high charge carrier mobilities. mdpi.comresearchgate.netossila.com The rigid and flat molecular structure of DTT, along with its extended π-conjugation, promotes compact molecular packing in thin films, which is crucial for efficient charge transport. mdpi.com Similarly, copolymers incorporating thieno[3,2-b]thiophene as a donor unit and benzothiadiazole as an acceptor unit have been synthesized and shown to exhibit p-channel field-effect behavior with successful operation at low voltages. rsc.orgresearchgate.net

Furthermore, fluorination of the bithiophene unit has been shown to be an effective strategy for enhancing the performance of the resulting polymers. Fluorine atoms can lower the highest occupied molecular orbital (HOMO) energy level, leading to increased charge mobility and higher open-circuit voltage in organic solar cells. ossila.com

Enhancement of Charge Carrier Mobility in Polymer Matrices

The charge carrier mobility is a critical parameter that determines the performance of an OFET. The incorporation of this compound derivatives into polymer matrices has been shown to significantly enhance charge carrier mobility. This is attributed to the ability of these molecules to promote ordered molecular packing and facilitate intermolecular charge hopping.

Semicrystalline polymers with long-range order, such as poly(3-hexyl-thiophene) (P3HT) and poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2,-b]thiophene) (PBTTT), are known to exhibit high charge carrier mobilities. acs.org In these materials, charge carriers tend to migrate through the ordered crystalline regions. The introduction of this compound units can further enhance this by improving the connectivity between these ordered domains.

The design of copolymers containing this compound units has proven to be a successful strategy for achieving high mobilities. For example, copolymers of dithieno[3,2-b:2′,3′-d]thiophene (DTT) and diketopyrrolopyrrole (DPP) have demonstrated hole mobilities as high as 0.60 cm² V⁻¹ s⁻¹ without any post-treatment. ossila.com The rigid and planar nature of the DTT unit, combined with the strong electron-accepting character of the DPP unit, leads to a well-ordered polymer backbone and efficient charge transport. acs.org

The strategic placement of alkyl side chains on the bithiophene unit can also influence the molecular packing and, consequently, the charge carrier mobility. Linear alkyl chains, for instance, can facilitate more compact molecular packing and enhance π-π interactions, leading to improved device performance. mdpi.com In contrast, branched alkyl groups can improve solubility while still maintaining good semiconducting properties. acs.org

| Polymer/Small Molecule | Mobility (cm²/Vs) | Reference(s) |

| 2,7-diphenyl BTBT (DPh-BTBT) | up to 2.0 | nih.gov |

| Dialkyl-BTBTs (Cn-BTBTs) | > 1.0 | nih.gov |

| Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT) | > 3.0 | nih.gov |

| Dithieno[3,2-b:2′,3′-d]thiophene (DTT) derivative | up to 10.2 | researchgate.net |

| Thieno[2,3-b]thiophene (B1266192) derivative | 0.42 | rsc.org |

| Dithieno[3,2-b:2′,3′-d]thiophene-DPP copolymer | 0.60 | ossila.com |

| Diazaisoindigo-bithiophene copolymer | 0.40 (hole), 0.02 (electron) | scispace.com |

| Diazaisoindigo-terthiophene copolymer | 0.62 (hole) | scispace.com |

| Naphthalene diimide bithiophene copolymer | ~10⁻³ | nih.gov |

| Alkoxy-functionalized bithiophene/thiazole polymer | 0.57 | acs.org |

Role in Solution-Processable Organic Semiconductors

The development of solution-processable organic semiconductors is crucial for the realization of low-cost, large-area printed electronics. acs.org this compound derivatives have played a pivotal role in this area due to their good solubility in common organic solvents and their ability to form high-quality thin films upon solution casting.

The introduction of appropriate side chains onto the bithiophene core is a key strategy for achieving good solubility without compromising the electronic properties. For instance, highly soluble dialkyl-BTBTs have been developed that afford solution-processed OFETs with mobilities exceeding 1.0 cm² V⁻¹ s⁻¹. nih.gov Similarly, the introduction of a single branched alkyl group at the edge of the dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT) core has been shown to improve solubility while retaining high mobility in thin-film transistors. acs.org In contrast, dialkylation of the DNTT core had a detrimental effect on the semiconducting properties. acs.org

Solution-shearing is a common technique used to deposit thin films of these materials. mdpi.com The optimization of processing conditions, such as the choice of solvent and the deposition temperature, is critical for achieving the desired film morphology and device performance. The use of solvent additives, such as 1,8-diiodooctane (B1585395) (DIO), can also influence the morphology of the blend films and improve device efficiency. sci-hub.se

Organic Solar Cells (OSCs) / Polymer Solar Cells (PSCs)

Organic solar cells, including polymer solar cells, offer the potential for low-cost, flexible, and lightweight renewable energy sources. The active layer in these devices typically consists of a bulk heterojunction (BHJ) blend of a donor and an acceptor material. This compound-based materials have been extensively investigated as both donor and acceptor components in OSCs.

Formation of Stable Blends with Fullerene Derivatives for Energy Conversion

The morphology of the active layer in a BHJ solar cell is critical for efficient exciton (B1674681) dissociation and charge transport. acs.org The formation of a stable and well-interpenetrated network of donor and acceptor domains is essential for maximizing the power conversion efficiency (PCE). diva-portal.org this compound-based polymers have shown good miscibility with fullerene derivatives, such as ossila.comossila.com-phenyl-C61-butyric acid methyl ester (PCBM) and ossila.comossila.com-phenyl-C71-butyric acid methyl ester (PC71BM), which are commonly used as acceptor materials. cnr.it

The choice of the bithiophene-based polymer and the fullerene derivative, as well as the processing conditions, can significantly impact the morphology of the blend film. acs.org For example, in blends of poly[4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)-benzo[1,2-b;4,5-b′]dithiophene-2,6-diyl-alt-(4-(2-ethylhexyl)-3-fluorothieno[3,4-b]thiophene-)-2-carboxylate-2-6-diyl] (PTB7-Th) and PC71BM, the weight ratio of the two components has a strong influence on the microphase separation, polymer crystallinity, and domain sizes, all of which affect the device performance. sci-hub.sediva-portal.org The use of solvent additives can also promote a more favorable morphology. sci-hub.se

Copolymers based on this compound derivatives have been designed to have appropriate energy levels for efficient charge transfer with fullerene acceptors. For instance, a series of donor-acceptor copolymers based on dithieno[3,2-b:2′,3′-d]thiophene (DTT) have been synthesized for use in PSCs, with the acceptor unit influencing the band gap and electronic energy levels of the copolymer. researchgate.net Similarly, copolymers of dialkyl-(2,2′-bithiophene-5,5′-diyl)-4,4′-dicarboxylate and other thiophene units have been investigated, with the polymer backbone and side chain length affecting the photovoltaic performance. rsc.org

| Polymer Donor | Acceptor | Power Conversion Efficiency (PCE) | Reference(s) |

| Dithieno[3,2-b:2',3'-d]thiophene (DTT) and pyrene (B120774) units | C70 | 3.60% | ossila.com |

| Dithieno[3,2-b:2′,3′-d]thiophene-DPP copolymer | PC71BM | 6.05% | ossila.com |

| Diazaisoindigo-bithiophene copolymer | PC60BM/PC70BM | 2.6% | scispace.com |

| Diazaisoindigo-terthiophene copolymer | PC60BM/PC70BM | 6.2% | scispace.com |

| 3,3'-Difluoro-2,2'-bithiophene based polymer | L8-BO (non-fullerene) | 17.03% | nih.gov |

| PTB7-Th | ITIC (non-fullerene) | up to 9.2% (ternary) | soton.ac.uk |

| PTB7-Th | EH-IDTBR (non-fullerene) | - | soton.ac.uk |

| PTB7-Th | PC71BM | up to 10.5% | sci-hub.sediva-portal.org |

Table of Compound Names

| Abbreviation/Name | Full Chemical Name |

| This compound | This compound |

| BTBT | nih.govbenzothieno[3,2-b] nih.govbenzothiophene |

| DPh-BTBT | 2,7-diphenyl BTBT |

| Cn-BTBTs | dialkyl-BTBTs |

| DNTT | dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene |

| DTT | dithieno[3,2-b:2′,3′-d]thiophene |

| P3HT | poly(3-hexyl-thiophene) |

| PBTTT | poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2,-b]thiophene) |

| DPP | diketopyrrolopyrrole |

| DIO | 1,8-diiodooctane |

| PCBM | ossila.comossila.com-phenyl-C61-butyric acid methyl ester |

| PC71BM | ossila.comossila.com-phenyl-C71-butyric acid methyl ester |

| PTB7-Th | poly[4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)-benzo[1,2-b;4,5-b′]dithiophene-2,6-diyl-alt-(4-(2-ethylhexyl)-3-fluorothieno[3,4-b]thiophene-)-2-carboxylate-2-6-diyl] |

| L8-BO | A non-fullerene acceptor |

| ITIC | 3,9-bis(2-methylene-(3-(1,1-dicyanomethylene)-indanone))-5,5,11,11-tetrakis(4-hexylphenyl)-dithieno[2,3-d:2',3'-d']-s-indaceno[1,2-b:5,6-b']dithiophene |

| EH-IDTBR | A non-fullerene acceptor |

| PAIIDTT | Poly(azaisoindigo-bithiophene) |

| PAIIDTTT | Poly(azaisoindigo-terthiophene) |

| PNDIT2 | Poly(naphthalene diimide bithiophene) |

| BTZI | 2,1,3-benzothiadiazole-5,6-dicarboxylicimide |

| T2TT | thiophene–thieno[3,2-b]thiophene–thiophene |

| DCB | dialkyl-(2,2′-bithiophene-5,5′-diyl)-4,4′-dicarboxylate |

| DATT | dianthra[2,3-b:2',3'-f]thieno[3,2-b]thiophene |

| DBTTT | dibenzothiopheno[6,5-b:6′,5′-f]thieno[3,2-b]thiophene |

| ITN-C9 | 3,9-bis(2-methylene-(3-(1,1-dicyanomethylene)-benz-(5,6)indanone))-5,5,11,11-tetrakis(4-nonylphenyl)-dithieno[2,3-d:2',3'-d']-s-indaceno[1,2-b:5,6-b']di-thiophene |

| ITzN-C9 | 3,9-bis(2-methylene-(3-(1,1-dicyanomethylene)-benz(6,7)indanone))-5,5,11,11-tetrakis(4-nonylphenyl)-dithieno[2,3-d:2',3'-d']-s-indaceno[1,2-b:5,6-b']dithiophene |

| PBDB-TF | poly{[4,8-bis[5-(2-ethylhexyl)-4-fluoro-2-thienyl]benzo[1,2-b:4,5-b']dithiophene-2,6-diyl]-alt-[5,5'-(2,2'-bithiophene)]} |

| EH-5T-TTC | [1,3,6,8-tetrakis(3'-(2-ethylhexyl)-5'-methyl-[2,2'-bithiophen]-5-yl)dithieno[3,4-c:3',4'-g] nih.govossila.comacs.orgrsc.orgtetrathiocin] |

| 4T1B | 4,7-bis(5'-hexyl-2,2'-bithiophen-5-yl)benzo[c] nih.govacs.orgrsc.orgthiadiazole |

| 4T1BSAc | S,S'-6,6'-[5',5''-(benzo[c] nih.govacs.orgrsc.orgthiadiazole-4,7-diyl)bis(2,2'-bithiophene-5',5-diyl)]bis(hexane-6,1-diyl) diethanethioate |

| PDTTDPP | poly(dithieno[3,2-b:2′,3′-d]thiophene-alt-diketopyrrolo[3,4-c]pyrrole) |

| pTTBT | poly(3,6-dialkylthieno[3,2-b]thiophene-2,5-bithiophene) |

| DTBT-2T | copolymer of 2,2'-bithiophene (B32781) and dithienobenzothiadiazole |

| DTBT-2T2F | copolymer of 3,3'-difluoro-2,2'-bithiophene and dithienobenzothiadiazole |

| Spiro-OMeTAD | 2,2',7,7'-tetrakis(N,N-di-p-methoxyphenylamine)-9,9'-spirobifluorene |

| BT-MTP | bithiophene-based hole transport material |

| DFBT-MTP | difluorobithiophene-based hole transport material |

| DFBT1-7 | derivatives of 2,2'-bithiophene core |

| BTfOR | alkoxy-functionalized bithiophene |

| P32 | non-fluorinated counterpart of P33 |

| P33 | homopolymer of BTfOR |

| BTzOR | alkoxy-functionalized bithiazole |

| P22 | copolymer of BTzOR and BTZI |

| P23 | copolymer of BTzOR and pyridine-flanked DPP |

| INDT | Indolo-naphthyridine-6,13-dione thiophene |

| pBTTT | Poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene) |

| PQT | poly[5,5′-bis(3-alkyl-2-thienyl)-2,2′-bithiophene] |

| BTTB | benzothieno[2,3-b]thiophene-based semiconductor |

| PDATs | poly(3,4-dialkylterthiophenes) |

| F-PDATs | fluorinated poly(3,4-dialkylterthiophenes) |

| TPA | triarylamine |

| TAA | triarylamines |

| DATT | dianthra[2,3-b:2',3'-f]thieno[3,2-b]thiophene |

| DTT-CMP | dithienothiophene-conjugated microporous polymer |

| TPA-HTT | TPA-(4-hexyl)thieno[3,2-b]thiophene |

| boTPA-HTT | bis(octyloxy)TPA-(4-hexyl)thieno[3,2-b]thiophene |

| NDT | naphtho[2,3-b:6,7-d′]dithiophene |

| P1 | poly[4,9-bis(2-ethylhexyloxy)naphtho[2,3-b:6,7-d′]dithiophene-2,7-diyl-alt-1,3-(5-heptadecan-9-yl)-4H-thieno[3,4-c]pyrrole-4,6-dione] |

| P1 (another) | poly[4,8-bis(2-ethylhexyloxy)benzo[1,2-b:4,5-b']dithiophene-alt-5,7-(2,3-bis-(4-octyl-oxy-phenyl)-thieno[3,4-b]pyrazine)] |

| P2 | poly[4,8-bis(5-((2-ethylhexylthiophene)-2-yl))benzo[1,2-b:4,5-b']dithiophene-alt-5,7-(2,3-bis-(4-octyloxy-phenyl)-thieno[3,4-b]pyrazine)] |

| PDDP5T | a polymer |

| PCBM | ossila.comossila.com-phenyl-C71-butyric acid methyl ester |

| PTQ10 | a polymer |

| m-BTP-PhC6 | a non-fullerene acceptor |

| CN | 1-chloronaphthalene |

Electron Donor in Organic Solar Cells

Derivatives of this compound are integral components in the advancement of organic solar cells (OSCs), where they primarily function as electron donor materials. The efficacy of these compounds in this role stems from their electronic properties, which can be finely tuned through chemical modification. Fused thiophene systems, such as dithieno[3,2-b:2',3'-d]thiophene (DTT), have garnered significant attention as electron-donating building blocks in organic electronic materials. rsc.org The planar structure and high charge mobility of these derivatives facilitate efficient charge transport, a crucial factor for high-performance solar cells. rsc.org

Researchers have designed and synthesized various donor-acceptor (D-A) type molecules where bithiophene or its fused derivatives act as the donor. For instance, a vacuum-deposited donor material based on dithieno[3,2-b:2',3'-d]thiophene and pyrene has been developed. mdpi.com In such architectures, the bithiophene moiety is responsible for absorbing sunlight to create excitons (electron-hole pairs) and for transporting the resulting holes to the electrode after the exciton dissociates at the donor-acceptor interface. mdpi.com The use of 2,2'-bithiophene derivatives as co-sensitizers in dye-sensitized solar cells (DSSCs) has also been explored to enhance their performance. nih.gov

Influence on Photovoltaic Performance and Efficiency

The structural characteristics of this compound derivatives have a profound influence on the photovoltaic performance and efficiency of organic solar cells. Key parameters such as power conversion efficiency (PCE), open-circuit voltage (VOC), and short-circuit current density (JSC) are directly linked to the molecular design of these donor materials.

Extending the π-conjugation length of the polymer backbone is a recognized strategy for improving photovoltaic performance. rsc.org A study comparing a donor-acceptor polymer with a 2,2'-bithiophene (BT) unit to one with a thieno[3,2-b]thiophene (TT) unit found that the BT-containing polymer (P1) exhibited a more planar backbone structure and slightly higher mobility. rsc.org This resulted in a significantly higher PCE of 6.93% for the P1-based device compared to 3.92% for the P2 (TT-based) device. rsc.org

The following table summarizes the performance of various solar cells incorporating bithiophene derivatives:

| Donor Material/Dye | Acceptor Material | VOC (V) | JSC (mA·cm-2) | FF (%) | PCE (%) | Reference |

| P1 (2,2-bithiophene as third unit) | PC70BM | 0.86 | 11.06 | 72.9 | 6.93 | rsc.org |

| P2 (thieno[3,2-b]thiophene as third unit) | PC70BM | - | - | - | 3.92 | rsc.org |

| Donor material 3 (DTT and pyrene based) | C70 | 0.98 | 9.24 | - | 3.60 | mdpi.com |

| DRCN8TT (thieno[3,2-b]thiophene central unit) | - | - | - | - | 8.11 | osti.gov |

| Dye 3a (Triphenylamine–thienothiophene with cyanoacetic acid) | TiO2 | 0.600 | 9.52 | - | 3.68 | acs.org |

| Co-adsorbed N719 and Dye 3a | TiO2 | - | - | - | 6.05 | acs.org |

| Polymer with thieno[3,2-b]thiophene as a bridge | - | - | - | - | 5.34 | researchgate.net |

Organic Light-Emitting Diodes (OLEDs)

Derivatives of this compound have been successfully employed in the fabrication of Organic Light-Emitting Diodes (OLEDs). Arylamine 2,3-disubstituted bithiophene derivatives, for instance, have been synthesized to serve as green dopants in OLED devices. mdpi.com These materials are designed to enhance light-emitting efficiency through extended conjugated structures and to improve charge transport properties. mdpi.com

The thermal stability of these compounds is a significant advantage for OLED fabrication. rsc.org Dithienothiophene (DTT) derivatives have also been investigated for their potential in OLEDs, with some systems showing tolerance to temperatures up to 500 °C. rsc.org

The performance characteristics of OLEDs incorporating bithiophene derivatives are detailed in the table below:

| Bithiophene Derivative | Device Structure | Turn-on Voltage (V) | Maximum Brightness (cd/m²) | Luminous Efficiency (cd/A) | Power Efficiency (lm/W) | Emission Color/CIE Coordinates | Reference |

| Green dopant with 9-phenylcarbazole (B72232) moiety | - | - | 5,100 | 2.56 | - | Yellowish-green (0.42, 0.54) | mdpi.com |

| BODIPY 5a (3 wt % in Alq3) | ITO/NPB/BODIPY 5a/Alq3/LiF/Al | 3.0 | 30,000 | 4.32 | 5.43 | Green (0.40, 0.57) | |

| TT-based systems with TPE substitution | - | - | 11,620 | 6.17 | - | - | rsc.org |

Electrochromic Devices

Copolymers incorporating this compound derivatives are effective materials for electrochromic devices (ECDs), which can change their color upon the application of an electrical potential. rsc.orgnih.gov These materials are valued for their ability to undergo reversible oxidation and reduction, leading to distinct changes in their optical properties. rsc.org

For example, copolymers of 3,6-di(2-thienyl)carbazole and 2,2'-bithiophene have been used as the anodic membrane in dual-type ECDs. nih.gov A device using a P(DTC-co-TF)/PEDOT-PSS structure demonstrated a high transmittance change of 43.4% at 627 nm and a rapid switching time of less than 0.6 seconds from a colored to a bleached state. nih.gov Another copolymer, P(DTC-co-BTP2), showed a high transmittance change of 68.4% at 855 nm. nih.gov

The stability and memory of the colored state are also crucial for practical applications. An ECD based on P(DTC-co-TF2)/PEDOT-PSS exhibited satisfactory optical memory, with a transmittance change of less than 2.9% in the colored state, and a high coloration efficiency. nih.gov

Optical Switches

The same properties that make this compound derivatives suitable for electrochromic devices also enable their use in optical switches. acs.org An optical switch modulates the transmission of light, and the rapid, reversible color change of electrochromic polymers based on bithiophene allows for this functionality. rsc.orgnih.gov